molecular formula C15H9ClO2 B1347230 2-(Chloromethyl)anthraquinone CAS No. 6374-87-4

2-(Chloromethyl)anthraquinone

Cat. No.: B1347230
CAS No.: 6374-87-4
M. Wt: 256.68 g/mol
InChI Key: NVUYDKYMEMGYFP-UHFFFAOYSA-N
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Description

Contextualization within Anthraquinone (B42736) Chemistry

Anthraquinone Derivatives: General Overview and Significance

Anthraquinones are a large class of aromatic organic compounds based on the 9,10-anthraquinone skeleton. wikipedia.org This structure consists of three fused benzene (B151609) rings. nih.gov They are found in nature, produced by plants, fungi, lichens, and insects, and can also be synthesized industrially. wikipedia.orgbenthamdirect.com

The significance of anthraquinone derivatives is vast and varied. They are widely used as dyes and pigments due to their vibrant colors and stability. numberanalytics.com For instance, alizarin (B75676), a red dye historically extracted from the madder plant, is an anthraquinone derivative. numberanalytics.combritannica.com In the industrial sector, certain anthraquinone derivatives are crucial for the production of hydrogen peroxide and in the papermaking process. wikipedia.org

Furthermore, many anthraquinone derivatives exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them important in the pharmaceutical industry. nih.govbenthamdirect.comnih.govnih.gov

Role of the Chloromethyl Group in Reactivity and Applications

The chloromethyl group (–CH2Cl) is a functional group where one hydrogen atom of a methyl group is replaced by a chlorine atom. chempanda.comwikipedia.org The presence of this group significantly influences the reactivity of the parent molecule.

The chlorine atom is electron-withdrawing, which can impact the electron density of the aromatic rings in 2-(chloromethyl)anthraquinone. acs.org This electronic effect, combined with the steric hindrance provided by the group, can direct the outcome of further chemical reactions. stackexchange.com

The chloromethyl group is also a reactive site, particularly for nucleophilic substitution reactions. fiveable.me This allows for the introduction of various other functional groups, making compounds like this compound versatile building blocks in organic synthesis. For example, it is used in the synthesis of Cibanone yellow R, a type of vat dye, and in the creation of precursors for metallophthalocyanines, which have applications in materials science. sigmaaldrich.com

Historical Perspective of Anthraquinone Research and Industrial Applications

The history of anthraquinone research is closely linked to the development of the synthetic dye industry in the 19th century. In 1868, German chemists Carl Graebe and Carl Theodore Liebermann first used the name "anthraquinone" when they synthesized the red dye alizarin from anthracene, a component of coal tar. wikipedia.org This discovery was a major breakthrough, leading to the industrial production of alizarin and sparking further investigation into anthraquinone chemistry. wikipedia.org

Prior to this, natural dyes like alizarin from the madder plant and cochineal from insects were the primary sources of color for textiles. britannica.com The rise of the textile industry during the Industrial Revolution created a high demand for dyes, and the limitations of natural sources in terms of availability and cost became apparent. britannica.com The development of synthetic dyes based on anthraquinone and other chemical structures revolutionized the industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUYDKYMEMGYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322395
Record name 2-(Chloromethyl)anthraquinone
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Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-87-4
Record name 9, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)anthraquinone
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Record name 2-(Chloromethyl)anthraquinone
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Synthesis Methodologies of 2 Chloromethyl Anthraquinone and Its Precursors

Established Synthetic Routes to 2-(Chloromethyl)anthraquinone

Established methods for synthesizing this compound primarily involve the transformation of readily available anthraquinone (B42736) derivatives. These routes are characterized by their reliability and are often the foundation for more complex syntheses.

A common pathway to this compound begins with the chlorination of 2-methylanthraquinone (B1664562). This reaction directly introduces the chloro functional group onto the methyl substituent of the anthraquinone core. chemicalbook.comwikipedia.orghidayuchemical.com Another important precursor is 2-methylanthraquinone itself, which can be synthesized through the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640). chemicalbook.comwikipedia.orgresearchgate.net This reaction is a cornerstone in forming the fundamental anthraquinone skeleton. organic-chemistry.org

Furthermore, 2-methylanthraquinone can be oxidized to produce anthraquinone-2-carboxylic acid. wikipedia.orghidayuchemical.comchemicalbook.com This carboxylic acid derivative serves as a versatile intermediate that can be further modified. For instance, it can be converted into its corresponding acid chloride and subsequently reduced to form 2-(hydroxymethyl)anthraquinone. The final step in this sequence would be the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent, yielding this compound.

The synthesis of the key precursor, 2-methylanthraquinone, is often achieved through the Friedel-Crafts reaction between phthalic anhydride and toluene. researchgate.netkoreascience.kr This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum trichloride, and proceeds through an intermediate, 2-(4-methylbenzoyl)benzoic acid. koreascience.kr Subsequent intramolecular cyclization of this intermediate under acidic conditions, often with sulfuric acid, yields the desired 2-methylanthraquinone. royalsocietypublishing.org

The reaction conditions for these syntheses are critical. For example, the Friedel-Crafts acylation is often carried out in a solvent like dichloromethane. royalsocietypublishing.org The cyclization step requires strong acid and elevated temperatures to promote the ring-closing reaction. royalsocietypublishing.org

Below is a table summarizing the synthesis of 2-methylanthraquinone from phthalic anhydride and toluene.

ReactantsCatalyst/ReagentConditionsProductYield
Phthalic anhydride, TolueneAluminum trichlorideDichloromethane, 42°C, 30 min2-(4-methylbenzoyl)benzoic acid-
2-(4-methylbenzoyl)benzoic acid4% Oleum (B3057394)95°C, 2 h2-Methylanthraquinone48-63% (overall)

Data sourced from multiple experimental procedures and may represent a range of reported yields.

Advanced Synthetic Strategies for Functionalized Anthraquinones

Recent advancements in synthetic chemistry have led to the development of more sophisticated and environmentally friendly methods for preparing functionalized anthraquinones. These strategies often focus on improving efficiency, reducing waste, and accessing novel derivatives.

Electron transfer processes play a crucial role in the electrochemical behavior and synthesis of anthraquinone derivatives. The reduction potential of anthraquinones can be tuned by the introduction of electron-withdrawing groups, which makes them less negative. gsu.edu This property is exploited in various applications, including the development of materials for electron transfer studies. gsu.edu The interaction of anthraquinone derivatives with DNA, for instance, often involves electron transfer from guanine (B1146940) nucleobases to the excited anthraquinone, leading to oxidative damage. nih.gov The synthesis of specific anthraquinone derivatives with tailored electronic properties is therefore of significant interest. gsu.edu

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for anthraquinone synthesis. One notable approach involves the use of alum (KAl(SO₄)₂·12H₂O) as a catalyst for the reaction between phthalic anhydride and substituted benzenes in water at ambient temperature. tandfonline.comtandfonline.com This method offers several advantages, including the use of an inexpensive, non-toxic, and readily available catalyst, as well as an environmentally benign solvent. tandfonline.comtandfonline.com The reactions proceed with high yields (70-96%) and in shorter reaction times (60-120 minutes) compared to traditional methods. tandfonline.com

Another green approach involves mechanochemical Friedel-Crafts acylation, which is performed under solvent-free conditions. nih.gov This solid-state method reduces the use of hazardous organic solvents, making the process more environmentally friendly. nih.gov

The following table highlights a green synthesis approach for 2-methylanthraquinone.

ReactantsCatalystSolventTemperatureTimeYield
Phthalic anhydride, TolueneAlum (25 mol%)WaterAmbient60 min92%

This data showcases the efficiency and environmentally friendly nature of modern synthetic methods. tandfonline.com

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of derivatives of this compound often requires the preparation of specific key intermediates. For example, 1-chloro-2-aza-anthraquinone serves as a crucial intermediate in the preparation of certain antitumour analogues. rsc.org Its synthesis can be achieved through a multi-step sequence involving the lithiation of a substituted pyridine (B92270) derivative followed by condensation with an aromatic aldehyde. rsc.org

Another important intermediate is anthraquinone-2-carboxylic acid, which can be prepared by the oxidation of 2-methylanthraquinone or 2-ethylanthraquinone. hidayuchemical.comchemicalbook.com This carboxylic acid can then be converted to various derivatives, such as anthraquinone-2-carboxylic acid hydrazide, by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate. prepchem.com These intermediates open up pathways to a wide range of functionalized anthraquinone compounds.

Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl Anthraquinone

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The presence of a chloromethyl group attached to the anthraquinone (B42736) core makes 2-(chloromethyl)anthraquinone an excellent substrate for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules, including dyes and pigments. nih.gov

The enhanced reactivity of the chloromethyl group facilitates the synthesis of various anthraquinone derivatives. nih.gov For instance, it serves as a precursor in the production of Cibanone yellow R, a type of vat dye. Specific examples of its application in synthesis include the reaction with amines to form 2-((alkylamino)methyl)anthraquinones and with carbanions, such as in the synthesis of 2-(3,4-dicyano-phenyl)-2-(9,10-dioxo-9,10-dihydroantracen-2-yl-methyl)-malonic acid diethyl ester, which is a starting material for tetra-substituted metallophthalocyanines.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

Nucleophile Product Type Application Example
Amines 2-((Alkylamino)methyl)anthraquinones Synthesis of 2-[methylamino-N-(1′-methyl-4′-N,N-diethylaminobutyl)]anthraquinone diphosphate (B83284)

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are primarily dictated by the anthraquinone moiety, which is a well-known redox-active system. Its electrochemical behavior has been investigated across a broad pH range. sigmaaldrich.com

Influence of pH on Electrochemical Properties

The redox reactions of anthraquinone derivatives are typically pH-dependent. The reduction of the quinone system generally involves a two-electron, two-proton process to form the corresponding hydroquinone. dtu.dk Consequently, the midpoint potential (E1/2) of the redox process shifts to more negative values as the pH increases, with a characteristic slope of approximately -59 mV per pH unit for a 2e⁻/2H⁺ reaction. dtu.dk Studies on anthraquinone derivatives immobilized on electrode surfaces have shown this quasi-reversible behavior over a wide pH range (e.g., from 2.8 to 9.0). dtu.dk The rate of electron transfer can also exhibit a sigmoidal relationship with pH, peaking at a specific value that is related to the isoelectric point of the system. dtu.dk

Electron Transfer Processes in Anthraquinone Systems

Electron transfer (ET) is a fundamental process in the chemistry of anthraquinones. aip.org The anthraquinone core can accept electrons, making it a key component in various electron transfer systems. For instance, anthraquinone derivatives can intercalate into DNA, and upon photoexcitation, accept an electron from a nearby guanine (B1146940) nucleobase, leading to oxidative DNA damage. nih.gov This process relies on the formation of energetically accessible charge-transfer states between the anthraquinone and the DNA base. nih.gov

In the context of materials science, anthraquinone-based systems are explored for their role in energy storage and photocatalysis. rsc.orgresearchgate.net The ability of the anthraquinone moiety to undergo reversible redox cycles is central to these applications. researchgate.net The electron transfer can be part of a single electron transfer (SET) mechanism or involved in proton-coupled electron transfer (PCET) processes, where an electron and a proton are transferred together. rsc.orgtandfonline.com The efficiency and kinetics of these electron transfer reactions can be tuned by modifying the substituents on the anthraquinone ring system. aip.orgnih.gov

Photochemical Reactivity and Photo-induced Mechanisms

The photochemical behavior of anthraquinones, including this compound, is characterized by their ability to undergo photoreduction and participate in other photo-induced reactions. nih.gov These properties have led to their use in specialized applications like photoremovable protecting groups. nih.gov

Applications in Photoremovable Protecting Groups

The photochemical properties of the anthraquinone system make it suitable for use in photoremovable protecting groups (PPGs), also known as photocages. nih.govmdpi.com A PPG is a chemical moiety that masks a functional group on a molecule and can be removed by irradiation with light, thereby releasing the active molecule with high spatiotemporal control. mdpi.com

The anthraquinon-2-ylmethoxycarbonyl (Aqmoc) group, which is structurally related to derivatives of this compound, has been developed as a PPG for alcohols like carbohydrates and nucleosides. nih.gov This group exhibits good aqueous solubility and can be cleaved with reasonable efficiency upon irradiation at 350 nm. nih.gov The cleavage mechanism is believed to proceed via the triplet excited state of the anthraquinone chromophore. nih.gov A variation, the anthraquinon-2-yleth-2-yl (Aqe) group, has been used for caging carboxylic acids, releasing them with good quantum yields. nih.gov These applications highlight the potential of the this compound scaffold as a precursor for designing novel photoremovable protecting groups.

Other Significant Chemical Transformations of this compound

Beyond the more common substitution reactions at the chloromethyl group, this compound is a versatile precursor for a variety of other significant chemical transformations. These reactions can be broadly categorized into those that form new carbon-carbon bonds and those that further functionalize the rigid anthraquinone core. Such transformations are crucial for the synthesis of more complex molecules with tailored electronic and biological properties.

Formation of Carbon-Carbon Bonds

The reactive chloromethyl group of this compound serves as an effective electrophile for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. This reactivity allows for the extension of the carbon skeleton and the introduction of diverse functionalities.

One notable application involves the use of this compound as an alkylating agent in Friedel-Crafts type reactions. In the presence of a Lewis acid catalyst, it can react with aromatic compounds to form diarylmethane structures. While specific examples detailing extensive studies with a wide range of arenes are not abundant in readily available literature, the principle is a cornerstone of organic chemistry. wikipedia.orgwiley-vch.demasterorganicchemistry.com The general mechanism involves the activation of the C-Cl bond by the Lewis acid, generating a carbocationic species that is then attacked by the electron-rich aromatic ring.

Another significant method for C-C bond formation is through nucleophilic substitution with carbanions or their equivalents. For instance, Grignard reagents (R-MgX) can, in principle, react with the chloromethyl group, although this can be complicated by the presence of the electrophilic carbonyl groups on the anthraquinone core. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com A more controlled approach involves the use of soft carbon nucleophiles, such as those derived from malonic esters. An example of this is the synthesis of 2-(3,4-dicyano-phenyl)-2-(9,10-dioxo-9,10-dihydroantracen-2-yl-methyl)-malonic acid diethyl ester, where this compound is reacted with a substituted malonic ester derivative. chemicalbook.com This reaction exemplifies the utility of the chloromethyl group in building complex molecular architectures.

The following table summarizes key reactions for carbon-carbon bond formation involving this compound and related systems.

Functionalization of the Anthraquinone Core

Following reactions at the chloromethyl group, the anthraquinone core itself can be further modified to introduce additional functional groups, thereby tuning the molecule's properties. The presence of the substituted side chain can influence the regioselectivity of these subsequent electrophilic aromatic substitution reactions.

Nitration: The nitration of anthraquinone derivatives is a well-established method for introducing nitro groups onto the aromatic core. colab.ws Typically, this is achieved using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The electron-withdrawing nature of the anthraquinone carbonyl groups directs incoming electrophiles to specific positions. For unsubstituted anthraquinone, nitration primarily occurs at the α-positions (1, 4, 5, and 8). google.com The presence of a deactivating group at the 2-position, such as the chloromethyl-derived side chain, would be expected to further influence the position of nitration, potentially favoring substitution on the unsubstituted ring.

Sulfonation: Sulfonation introduces sulfonic acid groups (-SO₃H) onto the anthraquinone nucleus, a reaction that can be used to improve water solubility. wikipedia.org The reaction is typically carried out using fuming sulfuric acid (oleum). google.com In the absence of a catalyst, sulfonation of anthraquinone preferentially occurs at the β-positions (2, 3, 6, and 7). google.com However, the addition of a mercury catalyst dramatically changes the regioselectivity, favoring substitution at the α-positions. orgsyn.org

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the anthraquinone core is another important functionalization reaction. rsc.orgrsc.org Halogenated anthraquinones can serve as versatile intermediates for further transformations, such as cross-coupling reactions. colab.ws The conditions for halogenation vary depending on the desired halogen and the specific anthraquinone substrate. For instance, bromination can be achieved using bromine in an appropriate solvent. Studies on mono-halogenated anthraquinones have shown that the position of the halogen can influence the electrochemical properties of the molecule. scientific.net

The table below provides a summary of common methods for the functionalization of the anthraquinone core.

Theoretical and Computational Chemistry Studies on Reaction Pathways

Theoretical and computational chemistry provides invaluable insights into the reaction pathways and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of anthraquinone derivatives. researchgate.netnih.govrsc.org

Computational studies on anthraquinone systems often focus on understanding their electrochemical properties, which are crucial for applications in areas like organic electronics and redox flow batteries. researchgate.net These studies calculate properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, which can be correlated with the reduction potential of the molecule. researchgate.net The effect of different substituents on the anthraquinone core on these properties can be systematically investigated, providing a predictive tool for designing new materials with desired electrochemical characteristics. For example, it has been shown computationally that electron-donating groups can increase the energy of the LUMO and thus lower the redox potential. researchgate.net

In the context of the reactivity of this compound, computational methods can be used to model the transition states and intermediates of its various reactions. For nucleophilic substitution reactions at the chloromethyl group, DFT calculations can elucidate the reaction pathway, whether it proceeds through an Sₙ1 or Sₙ2 mechanism, and determine the activation energies involved. nih.gov Such studies can help to explain the observed reactivity and selectivity, and to predict how changes in the nucleophile or solvent will affect the reaction outcome.

Furthermore, theoretical models can be applied to understand the regioselectivity of electrophilic substitution reactions on the anthraquinone core after the initial functionalization. By calculating the electron density at different positions on the aromatic rings and modeling the stability of the sigma complexes (Wheland intermediates) for electrophilic attack at each position, the most likely sites for substitution can be predicted. These computational approaches offer a powerful complement to experimental studies, enabling a deeper understanding of the factors that govern the chemical behavior of this compound and its derivatives.

The following table highlights key areas where computational chemistry has been applied to understand the properties and reactivity of anthraquinone derivatives.

Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For 2-(chloromethyl)anthraquinone, both ¹H and ¹³C NMR provide key insights into its molecular framework.

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons of the anthraquinone (B42736) skeleton and the methylene (B1212753) protons of the chloromethyl group. The aromatic region typically shows a complex pattern of multiplets due to the coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonyl groups and the chloromethyl substituent. The methylene protons of the -CH₂Cl group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. For comparison, the aromatic protons of the parent anthraquinone molecule appear as multiplets in the range of approximately 7.8 to 8.4 ppm. chemicalbook.com In substituted anthraquinones, the specific positions of these signals can vary depending on the nature and position of the substituents. mdpi.com

Table 1: Representative ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.5 - 8.5Multiplet
Methylene Protons (-CH₂Cl)~4.6Singlet
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon of the chloromethyl group. The carbonyl carbons of the anthraquinone core typically resonate at a low field (downfield), often above 180 ppm. researchgate.net The aromatic carbons will appear in the range of approximately 120-145 ppm, with the exact shifts being influenced by the substitution pattern. The carbon of the chloromethyl group will appear at a higher field (upfield) compared to the aromatic carbons. For comparison, the carbonyl carbons in 2-methylanthraquinone (B1664562) appear around 183 ppm, while the aromatic carbons are observed between 127 and 144 ppm. chemicalbook.com The chloromethyl group's carbon in similar structures, like 9,10-bis(chloromethyl)anthracene, shows a signal around 42 ppm. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)~182-183
Aromatic Carbons~126-145
Methylene Carbon (-CH₂Cl)~45
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of an anthraquinone derivative is characterized by several absorption bands.

The UV-Vis absorption spectrum of anthraquinone and its derivatives typically displays multiple absorption bands in the UV and visible regions. nih.gov These bands are generally attributed to π → π* and n → π* electronic transitions. The π → π* transitions, which are usually more intense, occur at shorter wavelengths (in the UV region), while the weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms, appears at longer wavelengths, sometimes extending into the visible region. nih.gov The presence of substituents on the anthraquinone ring can cause a shift in the position and intensity of these absorption bands. For instance, the introduction of a chloromethyl group may lead to a slight bathochromic (red) or hypsochromic (blue) shift of these bands. While many anthraquinone derivatives are fluorescent, the emission properties, including quantum yield, are highly dependent on the nature and position of substituents, as well as the solvent. nih.govresearchgate.net

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is observed in the UV-Vis spectra as a shift in the absorption or emission bands. The polarity of the solvent can significantly influence the electronic transitions of anthraquinone derivatives. nih.gov In polar solvents, molecules can be stabilized through dipole-dipole interactions, which can affect the energy levels of the ground and excited states, leading to shifts in the spectral bands. nih.govnih.gov For anthraquinone derivatives, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths) of the n → π* transition band. nih.gov This is because the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The most prominent peaks in the IR spectrum of an anthraquinone derivative are the C=O stretching vibrations of the quinone system, which typically appear as strong bands in the region of 1670-1680 cm⁻¹. boisestate.edu The spectrum will also show characteristic bands for the C=C stretching vibrations of the aromatic rings, usually in the range of 1450-1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. Furthermore, the presence of the chloromethyl group will give rise to a C-Cl stretching vibration, which is typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Carbonyl (C=O) Stretch1670 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium
C-Cl Stretch600 - 800Medium to Strong
Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the analysis of anthraquinone derivatives, electron impact (EI) is a common ionization method. The fragmentation of these compounds under electron impact is characterized by the successive loss of two neutral carbon monoxide (CO) molecules from the molecular ion. pjsir.org

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the chloromethyl group. A study on polyfunctional anthraquinones, including 1-amino-4-chloro-2-(chloromethyl)anthraquinone, provides insight into the fragmentation of related structures. pjsir.org The presence of the chloromethyl group introduces specific fragmentation pathways, such as the loss of a chlorine radical (Cl•) or a chloromethyl radical (•CH2Cl). The characteristic loss of carbon monoxide (m/z = 28) is also a key feature in the mass spectra of anthraquinones. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₅H₉ClO₂
Molecular Weight 256.68 g/mol
Predicted Molecular Ion (M+) m/z 256

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, which allows for the determination of the elemental composition of a molecule. This is a crucial tool for confirming the identity of a compound by providing its exact mass. nih.gov For this compound, with a molecular formula of C₁₅H₉ClO₂, the theoretical exact mass can be calculated. HRMS analysis would be able to confirm this elemental composition by providing an experimental mass value with a very low margin of error, typically in the parts-per-million (ppm) range. This high level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₅H₉ClO₂

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. nih.govmdpi.com In the analysis of anthraquinone derivatives, LC-MS is particularly useful for separating isomers and related compounds before their detection by the mass spectrometer. nih.gov

A typical LC-MS method for anthraquinones might involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for analysis. mdpi.com LC-MS/MS, which involves tandem mass spectrometry, can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Chromatographic Techniques for Analysis and Purification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For anthraquinone derivatives, reversed-phase HPLC is the most common approach. mdpi.com A study on the synthesis of a derivative of this compound confirmed the purity of the product by HPLC, indicating that this technique is suitable for its analysis.

Typical HPLC methods for anthraquinones utilize a C18 stationary phase and a mobile phase gradient. For instance, a mobile phase could consist of an aqueous component (like water with 0.1% formic acid) and an organic component (such as acetonitrile with 0.1% formic acid). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector, as anthraquinones have strong absorbance in the UV region. mdpi.com

Table 3: Example HPLC Conditions for Anthraquinone Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (both with 0.1% formic acid)
Flow Rate Typically 0.5 - 1.5 mL/min

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. rsc.org While GC-MS has been used for the analysis of anthraquinone in various samples, a key consideration for the analysis of this compound is its thermal stability. rsc.org Some anthraquinone derivatives can be thermally labile, meaning they may degrade at the high temperatures used in conventional GC injection ports. This can lead to inaccurate quantification and the formation of degradation products.

For thermally labile compounds, techniques such as on-column injection or programmed temperature vaporization (PTV) can be employed to minimize thermal degradation. These methods introduce the sample into the GC column at a lower temperature, which is then gradually increased. The use of a high-temperature GC column may also be necessary for the analysis of less volatile anthraquinone derivatives. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the separation and identification of compounds. It is often used to monitor the progress of a reaction, to identify compounds present in a mixture, and to determine the purity of a substance. For anthraquinone derivatives, TLC is typically performed on silica (B1680970) gel plates. ualberta.ca

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation. For anthraquinones, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often used. ualberta.ca The separated spots are visualized under UV light, as anthraquinones are typically UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify compounds. ualberta.ca

Table 4: Example TLC Solvent Systems for Anthraquinone Separation

Solvent System (v/v) Typical Application
Hexane / Ethyl Acetate Separation of less polar anthraquinones
Toluene (B28343) / Acetone General purpose for anthraquinone separation

Other Advanced Spectroscopic and Analytical Techniques

Beyond standard spectroscopic methods like NMR and IR, a range of advanced techniques are employed to provide deeper insights into the structural, thermal, and physicochemical properties of this compound. These methods are crucial for unambiguous structure confirmation, understanding thermal stability, and detailed molecular characterization.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 256.68 g/mol ), this technique provides information on its molecular weight and elemental composition and offers insights into its structure through fragmentation analysis. sigmaaldrich.com

Electron Impact (EI) mass spectrometry is a common method for analyzing anthraquinone derivatives. The fragmentation of anthraquinones under electron impact is well-characterized and typically involves the successive loss of two neutral carbon monoxide (CO) molecules from the molecular ion. pjsir.org For this compound, the expected fragmentation pathway would likely begin with the molecular ion [C₁₅H₉ClO₂]⁺˙. Subsequent fragmentation would involve the loss of a chlorine radical (•Cl) or the entire chloromethyl group (•CH₂Cl), followed by the characteristic sequential loss of two CO moieties.

While specific experimental fragmentation data for this compound is not extensively published, predicted data for its collision cross-section (CCS) — a measure of an ion's shape and size in the gas phase — is available. This data is valuable for advanced analytical techniques like ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
Adduct TypeMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺257.03638151.6
[M+Na]⁺279.01832163.2
[M-H]⁻255.02182157.5
[M]⁺256.02855154.9
Data sourced from PubChem. uni.lu

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, yielding detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be deduced.

As of this writing, a complete single-crystal X-ray diffraction structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the crystal structures of many related anthraquinone derivatives have been resolved. For comparison, the parent compound, 9,10-anthraquinone, crystallizes in the monoclinic space group P2₁/c. nih.gov A crystallographic study of this compound would be expected to reveal a similarly planar tricyclic anthraquinone core with the chloromethyl group extending from the C2 position.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the effect of heat on a material. These methods provide information on melting point, decomposition temperature, and thermal stability.

For this compound, the literature reports a melting point in the range of 166-169 °C. sigmaaldrich.com A DSC analysis would show a sharp endothermic peak in this temperature range, corresponding to the energy absorbed during the melting transition.

TGA measures the change in mass of a sample as a function of temperature. For the parent 9,10-anthraquinone, TGA and DSC studies have shown that it is thermally stable and undergoes sublimation (a transition from solid directly to gas) in a temperature range of 160–247 °C, with a complete mass loss observed. ufba.br Given that this compound has a lower melting point than the sublimation temperature of the parent compound, its thermal behavior would differ. TGA would be used to determine the onset temperature of its decomposition, providing critical data on its thermal stability.

Table 2: Thermal Properties of this compound and a Reference Compound
CompoundPropertyTemperature (°C)Technique
This compoundMelting Point166-169Capillary Method
9,10-Anthraquinone (parent compound)Sublimation Range160-247TGA/DSC
Data sourced from Sigma-Aldrich and a thermal analysis study. sigmaaldrich.comufba.br

Biological and Medicinal Chemistry Research

Antimicrobial Activities

2-(Chloromethyl)anthraquinone has demonstrated a spectrum of antimicrobial properties, including antifungal, antibacterial, and antifouling activities. These findings highlight its potential as a lead compound for the development of new antimicrobial agents.

Research has specifically highlighted the efficacy of this compound against Candida albicans, an opportunistic pathogenic yeast that can cause significant infections, particularly in immunocompromised individuals. Studies have shown that this compound effectively inhibits the formation of C. albicans biofilms, which are a major contributor to its resistance to conventional antifungal therapies. nih.gov

The inhibitory effects of this compound on C. albicans are dose-dependent, with activity observed at concentrations as low as 2 μg/mL. nih.gov The mechanism of action involves the disruption of several key virulence factors. It has been found to inhibit the adhesion of C. albicans to surfaces, a critical first step in biofilm formation. Furthermore, it impedes the morphological transition of the yeast from its planktonic form to the hyphal form, which is essential for tissue invasion and mature biofilm development. nih.gov

At the molecular level, this compound has been shown to down-regulate the expression of several genes crucial for biofilm formation. nih.gov This includes genes involved in adhesion (e.g., ALS1, HWP1), hyphal development (e.g., CPH1, ECE1), and biofilm regulation (e.g., TEC1, BCR1, UME6). The compound's inhibitory action is linked to the disruption of the Ras1-cAMP-Efg1 signaling pathway, a key regulatory cascade in C. albicans virulence. This is evidenced by the significant down-regulation of genes within this pathway, such as RAC1, CYR1, and TPK2. nih.gov

**Table 1: Genes Down-regulated by this compound in *Candida albicans***

Category Gene Function
Adhesion & Biofilm Formation ALS1, HWP1 Adhesion
CPH1, ECE1 Hyphal Development
TEC1, BCR1, UME6 Biofilm Regulation
Ras1-cAMP-Efg1 Pathway RAC1, CYR1, TPK2 Signal Transduction

While specific studies on the antibacterial mechanisms of this compound are limited, the broader class of anthraquinones is known to possess significant antibacterial properties. The antibacterial action of anthraquinone (B42736) derivatives is often attributed to several mechanisms. One of the primary modes of action is the disruption of bacterial redox processes. nih.gov Some cationic anthraquinone analogs have been shown to interfere with the electron transport chain, leading to a breakdown in cellular respiration and energy production. nih.gov

At higher concentrations, certain anthraquinone compounds can also act as membrane-disrupting agents, leading to the leakage of intracellular components and bacterial cell death. nih.gov The substituents on the anthraquinone core play a crucial role in their antibacterial activity. Generally, an increase in the polarity of the substituents on the anthraquinone structure is associated with more potent antibacterial effects. bioinfopublication.org

The mechanisms by which anthraquinones exert their antibacterial effects can also include the inhibition of biofilm formation, destruction of the cell wall, and inhibition of nucleic acid and protein synthesis. bioinfopublication.org The planar structure of the anthraquinone molecule is thought to facilitate intercalation with bacterial DNA, thereby inhibiting replication and transcription.

Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant issue in marine industries. Research into the antifouling properties of anthraquinones has revealed their potential as environmentally friendly alternatives to toxic antifouling agents. A study investigating a range of anthraquinone derivatives demonstrated significant activity in inhibiting the formation of biofilms by marine bacteria such as Vibrio carchariae and Pseudoalteromonas elyakovii. mdpi.com

The structure-activity relationship (SAR) analysis from this study provides insights into the potential antifouling activity of this compound. The study highlighted that specific substitutions on the anthraquinone scaffold are key to its biofilm inhibition capabilities. While this compound was not explicitly tested, the data suggests that the nature and position of substituents are critical. For instance, certain hydroxyl and alkyl groups were found to enhance activity. The presence of a chloromethyl group at the C-2 position would likely influence the compound's lipophilicity and electronic properties, which are important factors in its interaction with bacterial surfaces and signaling pathways that regulate biofilm formation, such as quorum sensing. mdpi.com

Antiviral Activities

One related compound, anthraquinone-2-carboxylic acid (A2CA), has demonstrated potent antiviral activity against various strains of the influenza virus, including those resistant to oseltamivir. mdpi.com A2CA was found to target the final phase of intracellular viral replication. mdpi.com Other anthraquinones, such as emodin (B1671224) and aloe-emodin, have been reported to inhibit the replication of both HSV-1 and HSV-2. nih.gov The antiviral mechanisms of anthraquinones are diverse and can include the inhibition of viral entry, replication, and the modulation of host immune responses. nih.govmdpi.com Given the established antiviral potential of the anthraquinone scaffold, this compound may warrant investigation as a potential antiviral agent.

Anticancer and Antitumor Potential

The anthraquinone skeleton is a core component of several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone. This has spurred significant research into the anticancer properties of novel anthraquinone derivatives. nih.gov Anthraquinones exert their anticancer effects through various mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis in tumor cells.

Studies on various cancer cell lines have demonstrated the cytotoxic effects of different anthraquinone compounds. nih.gov For example, some anthraquinone derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the reduction of mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspases. The structural modifications of the anthraquinone core are a key strategy in the development of new anticancer agents with improved efficacy and reduced side effects. nih.gov

Table 2: Investigated Anticancer Mechanisms of Anthraquinone Derivatives

Mechanism Description
DNA Damage Intercalation into DNA, leading to inhibition of replication and transcription.
Cell Cycle Arrest Halting the progression of the cell cycle at various checkpoints (e.g., S and G2/M phases).
Apoptosis Induction Triggering programmed cell death through intrinsic or extrinsic pathways.
ROS Generation Increasing intracellular reactive oxygen species, leading to oxidative stress and cell death.

The anticancer activity of anthraquinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their cytotoxic potential. The nature and position of substituents on the anthraquinone ring system are critical for both the potency and selectivity of these compounds.

For instance, the presence of electron-donating groups on the aromatic rings can enhance the anticancer activity through a resonance effect. The substitution pattern also influences the compound's ability to interact with biological targets such as DNA and various enzymes involved in cancer progression. The introduction of different side chains can alter the molecule's solubility, cell permeability, and binding affinity to target proteins.

In the context of this compound, the chloromethyl group at the C-2 position is a reactive moiety that could potentially alkylate biological nucleophiles, such as DNA bases or amino acid residues in proteins. This alkylating potential could contribute to its cytotoxic effects. The position of this substituent is also significant, as SAR studies have shown that modifications at different positions of the anthraquinone core can lead to variations in biological activity. The difference in attached groups at various positions can even switch the primary biological activity of an anthraquinone analog from antibacterial to anticancer.

Mechanisms of Action (e.g., Apoptosis Induction, p53 Upregulation)

The anthraquinone scaffold is a core component of many compounds investigated for their anticancer properties, with mechanisms often involving the induction of programmed cell death, or apoptosis. A key regulator of this process is the tumor suppressor protein p53, often called the "guardian of the genome". youtube.com Research into anthraquinone derivatives indicates that their cytotoxic effects can be mediated through the upregulation of p53. nih.gov

One established mechanism involves the disruption of the interaction between p53 and its negative regulator, MDM2. youtube.com Under normal conditions, MDM2 binds to p53, targeting it for degradation. youtube.com Certain anthraquinone compounds have been shown to interfere with this process, leading to an increase in cellular p53 levels. nih.gov This elevated p53 can then halt the cell cycle or initiate apoptosis. youtube.comyoutube.com The integrity of the anthraquinone core structure appears to be important for the regulation of MDM2. nih.gov

Another pathway involves the SIRT1/p53 signaling axis. Studies on compounds like 2-hydroxy-3-methyl anthraquinone have shown an ability to induce apoptosis in human hepatocellular carcinoma cells by inhibiting SIRT1, which in turn promotes the expression of p53. nih.gov This upregulation of p53 is associated with changes in the expression of other apoptosis-related proteins, such as an increase in Bax and a decrease in Bcl-2. nih.gov Furthermore, anthraquinone-rich extracts have been observed to induce apoptosis in cancer cells through mechanisms mediated by both p53 and caspase activation. mdpi.com

Table 1: Research Findings on Apoptosis and p53 Upregulation by Anthraquinone Analogs

Compound/Extract Cell Line Key Findings Reference
Anthraquinone Analogs (e.g., AQ-101) Acute Lymphatic Leukemia (ALL) cells Caused upregulation of p53; the anthraquinone core was noted as important for MDM2 regulation. nih.gov
2-hydroxy-3-methyl anthraquinone HepG2 (Hepatocellular Carcinoma) Induced apoptosis by targeting the SIRT1/p53 pathway, increasing expression of p53 and Bax. nih.gov

Bioreductive Alkylating Agent Properties

The chemical structure of this compound suggests its potential as a bioreductive alkylating agent. This class of compounds is designed to be selectively toxic to hypoxic cells, which are characteristic of the environment within solid tumors. nih.gov These cells, being distant from the blood supply, have a greater capacity for reductive reactions compared to well-oxygenated normal cells. nih.gov

The mechanism relies on the anthraquinone core acting as a prodrug. In the low-oxygen environment of a tumor, cellular enzymes can reduce the quinone to a hydroquinone. nih.gov For 2-substituted methyl anthraquinones, this reduction is followed by the spontaneous elimination of the leaving group on the methylene (B1212753) carbon (in this case, a chloride ion). This process generates a highly reactive quinone methide species, which is a potent alkylating agent. This reactive intermediate can then form covalent bonds with biological macromolecules such as DNA, leading to cytotoxicity. nih.gov

Research on a series of 2-methyl-substituted anthraquinone derivatives has demonstrated the viability of this approach. Compounds with various leaving groups at the 2-position, including hydroxymethyl and (p-toluenesulfonyl)oxy]methyl, showed significantly greater toxicity to hypoxic cells than to normally aerated cells. nih.gov The first half-wave reduction potentials for these derivatives were found to be between -0.52 to -0.56 V (at pH 7.0), indicating they can be activated under reductive conditions. nih.gov

Anti-inflammatory and Antioxidant Properties

Anthraquinone derivatives are recognized for their anti-inflammatory and antioxidant activities. researchgate.netzienjournals.com These properties are attributed to their ability to modulate key inflammatory pathways and scavenge free radicals.

Several studies have demonstrated that anthraquinones can inhibit the production of inflammatory mediators. For instance, certain derivatives suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively. nih.govnih.gov The compound emodin, an anthraquinone, was found to be a potent inhibitor of NO production and also reduced swelling in an animal model of inflammation. nih.gov

The mechanism underlying these anti-inflammatory effects often involves the inhibition of major signaling pathways like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov These pathways control the expression of numerous pro-inflammatory genes. nih.gov Anthraquinone-2-carboxylic acid (AQCA) has been shown to inhibit the activation of both NF-κB and AP-1 by suppressing upstream signaling kinases. nih.gov

In addition to anti-inflammatory effects, many anthraquinones exhibit antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). researchgate.netzienjournals.com Extracts rich in anthraquinones like emodin, physcion, and chrysophanol (B1684469) have demonstrated strong free-radical scavenging capabilities. mdpi.com

Table 2: Summary of Anti-inflammatory and Antioxidant Research on Anthraquinones

Compound/Extract Model System Key Anti-inflammatory/Antioxidant Findings Reference
Anthraquinone Derivatives (from Rhubarb) LPS-induced RAW 264.7 macrophages Inhibited NO production and expression of iNOS and COX-2. nih.gov
Anthraquinone-2-carboxylic acid (AQCA) LPS-treated RAW264.7 cells; animal models Suppressed COX-2 expression; inhibited NF-κB and AP-1 activation. nih.gov

DNA Binding Studies and Interactions

The interaction with DNA is a critical aspect of the pharmacological profile of many anthraquinone derivatives. sigmaaldrich.com These interactions are typically studied using a variety of biophysical and biochemical techniques, including UV-vis absorption spectroscopy, circular dichroism, fluorescence quenching, and viscometry. nih.govsigmaaldrich.com

Several modes of binding between anthraquinones and DNA have been identified:

Intercalation: This involves the insertion of the planar anthraquinone ring system between the base pairs of the DNA double helix. Intercalation can distort the DNA structure and interfere with processes like replication and transcription. sigmaaldrich.com

Groove Binding: Some derivatives bind to the minor or major grooves of the DNA helix. This interaction is often stabilized by hydrogen bonds and van der Waals forces. nih.gov

Hydrogen Bonding: Specific functional groups on the anthraquinone molecule can form hydrogen bonds with the DNA bases. nih.govresearchgate.net

Recent studies have also focused on the interaction of anthraquinones with non-canonical DNA structures, such as G-quadruplexes. nih.gov These structures are found in telomeric regions and the promoter regions of some oncogenes, making them attractive targets for anticancer drugs. Certain anthraquinone derivatives have been shown to bind to and stabilize G-quadruplex DNA, primarily through external groove binding. nih.gov The binding affinity of these interactions can be quantified, with binding constants (Kb) reported in the range of 10⁵ to 10⁶ M⁻¹. nih.gov

Pharmacological and Toxicological Considerations (Excluding Specific Dosages)

The pharmacological profile of anthraquinones is complex and has been the subject of extensive research. nih.gov Following administration, anthraquinones are primarily absorbed in the intestines. frontiersin.orgnih.gov The rate of absorption can be influenced by their chemical form; free anthraquinones are generally absorbed faster than their glycoside counterparts due to higher lipophilicity. frontiersin.orgnih.gov Once absorbed, they are widely distributed throughout the body, with higher concentrations typically found in organs with rich blood flow, such as the liver, kidneys, and lungs. frontiersin.orgnih.gov

Metabolism of anthraquinones occurs through several pathways, with hydrolysis, glucuronidation, and sulfation being the most dominant. frontiersin.orgnih.gov These processes primarily take place in the liver and by intestinal flora. A notable characteristic of their pharmacokinetics is the potential for a fluctuation in blood concentration, which may be due to hepato-intestinal circulation and the transformation between different anthraquinone forms. frontiersin.orgnih.gov Excretion occurs mainly via the kidneys, rectum, and gallbladder. frontiersin.orgnih.gov

From a toxicological perspective, the quinone moiety within the anthraquinone structure raises some safety concerns. nih.gov While many anthraquinones are used in traditional medicine, some compounds in this class have been associated with potential toxicological issues, including genotoxicity and mutagenicity. mdpi.com Therefore, a thorough toxicological assessment is a critical consideration in the development of any new therapeutic agent based on the anthraquinone scaffold. nih.govmdpi.com

Applications in Materials Science and Organic Synthesis

Role as Chemical Building Blocks and Organic Intermediates

2-(Chloromethyl)anthraquinone is a versatile organic compound that serves as a crucial intermediate and building block in the synthesis of more complex molecules. chemimpex.com Its structure, featuring an anthraquinone (B42736) core with a reactive chloromethyl group, allows for a variety of chemical transformations. chemimpex.com This reactivity makes it a valuable precursor in diverse fields, including the production of dyes, pigments, and materials for electronics. chemimpex.comthieme.de

The compound's utility in organic synthesis is demonstrated by its application in creating specialized molecules. For instance, it is used as a starting reagent in the synthesis of 2-(3,4-dicyano-phenyl)-2-(9,10-dioxo-9,10-dihydroantracen-2-yl-methyl)-malonic acid diethyl ester, which is a precursor for tetra-substituted metallophthalocyanines. sigmaaldrich.comchemicalbook.com It is also a key component in the synthesis of 2-[methylamino-N-(1′-methyl-4′-N,N-diethylaminobutyl)]anthraquinone diphosphate (B83284). sigmaaldrich.comchemicalbook.com Researchers and industry professionals utilize this compound for its ability to facilitate the creation of complex organic structures, thereby expanding its applications in both organic chemistry and material science. chemimpex.com

PropertyValue
CAS Number 6374-87-4
Molecular Formula C15H9ClO2
Molecular Weight 256.69 g/mol
Melting Point 166-169 °C

Applications in Dye and Pigment Industries

The anthraquinone core of this compound is a fundamental structure in many synthetic dyes, known for producing vibrant and stable colors. chemimpex.comarrowy-flier.com Consequently, this compound is a key intermediate in the synthesis of various dyes and pigments. chemimpex.com Its chemical structure allows for modifications that can tune the resulting color and properties, making it suitable for coloring a wide range of materials, including textiles, plastics, and coatings. chemimpex.comarrowy-flier.com Anthraquinone-based dyes are valued for their excellent lightfastness and resistance to fading, contributing to the durability of the colored products. chemimpex.comarrowy-flier.com

One of the notable applications of this compound is its use as a substrate in the production of vat dyes. chemicalbook.com Specifically, it has been utilized in the synthesis of Cibanone Yellow R, a type of vat dye. chemicalbook.com Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized back to their insoluble, colored state, resulting in excellent wash-fastness. The chemical structure of this compound makes it a suitable precursor for constructing the larger, complex molecules characteristic of this dye class.

In addition to traditional colorants, this compound is employed in the production of fluorescent compounds. chemimpex.com The anthraquinone core can be chemically modified to create fluorophores, which are molecules that absorb light at one wavelength and emit it at a longer wavelength. liberty.edu These fluorescent derivatives are essential in the development of high-performance optical materials. chemimpex.com Research into anthraquinone-based fluorophores has shown they can exhibit large Stokes shifts (the difference between the absorption and emission wavelengths), a desirable trait for fluorescent dyes used in various applications, including cell staining and fluorescence microscopy. liberty.eduliberty.edu

Application AreaDescription
Vat Dyes Used as a precursor for dyes like Cibanone Yellow R. chemicalbook.com
Fluorescent Compounds Serves as a base for synthesizing fluorescent materials for optical applications. chemimpex.com
General Pigments Provides vibrant and stable colors for textiles, plastics, and coatings. chemimpex.comarrowy-flier.com

Development of Organic Photovoltaic Materials

The field of solar energy has explored the use of this compound in the development of organic photovoltaic (OPV) materials. chemimpex.com OPVs are a type of solar cell that uses organic polymers or small organic molecules for light absorption and charge transport. sumitomo-chem.co.jpmdpi.com Anthraquinone derivatives are investigated for their potential role in these devices due to their electrochemical properties and stability. chemimpex.com The efficiency of OPVs depends on factors like the range of light absorption and the mobility of charge carriers within the material. sumitomo-chem.co.jp The incorporation of compounds like this compound allows for the tuning of the electronic properties of the active layer in solar cells, which is a key area of research for improving their power conversion efficiency. chemimpex.com

Modification of Electrode Surfaces

This compound and its derivatives are utilized for the chemical modification of electrode surfaces to enhance their electrochemical performance. sigmaaldrich.comchemicalbook.com The compound can be used to alter the surface of a glassy carbon (GC) electrode to study electrochemical reactions, such as the oxygen reduction reaction (ORR) in alkaline solutions. sigmaaldrich.comchemicalbook.com Anthraquinone-modified electrodes have been prepared through methods like anodic polymerization and surface attachment. ntnu.edu.tw These modifications can improve electron transfer between the electrode and the analyte. nih.gov Such functionalized electrodes are explored for various applications, including the development of biosensors and electrochemical double-layer capacitors. nih.govresearchgate.net

Fluorescent Labeling Reagents in Analytical Chemistry

Anthraquinone-based fluorophores, derived from precursors like this compound, are being investigated for use as fluorescent labeling reagents. liberty.edu In analytical chemistry and biology, fluorescent labels are attached to molecules of interest (like proteins) to enable their detection and study. liberty.edu The anthraquinone core can be functionalized with specific groups, such as N-hydroxysuccinimide (NHS)-esters or maleimides, to create reagents that bind to primary amino groups or sulfhydryl groups on proteins. liberty.edu These labeling techniques are instrumental in various biomedical applications, including fluorescence microscopy and flow cytometry. liberty.eduliberty.edu The development of new fluorescent dyes with high affinity and specificity is an active area of research. liberty.edu

Precursors for Metallophthalocyanines

This compound serves as a crucial starting material in the multi-step synthesis of tetra-substituted metallophthalocyanines. These macrocyclic compounds, structurally similar to naturally occurring porphyrins, are of significant interest due to their intense color, stability, and diverse electronic properties, which make them suitable for a wide range of applications, including as dyes, catalysts, and in photodynamic therapy.

The synthetic utility of this compound lies in its ability to be converted into a phthalonitrile derivative, which is a direct precursor for the cyclotetramerization reaction that forms the phthalocyanine macrocycle. A key intermediate in this process is 2-(3,4-dicyano-phenyl)-2-(9,10-dioxo-9,10-dihydroantracen-2-yl-methyl)-malonic acid diethyl ester. This molecule, bearing the anthraquinone moiety, is then used to construct metallophthalocyanines where the anthraquinone unit is peripherally attached to the core.

The presence of the bulky and electronically active anthraquinone substituents on the periphery of the metallophthalocyanine ring significantly influences its photophysical and electrochemical properties. These properties are critical for their performance in various applications. For instance, the substituents can affect the aggregation behavior of the phthalocyanine molecules, their solubility in different solvents, and their light-absorbing characteristics.

Below is a table summarizing the typical photophysical properties of metallophthalocyanines, which can be influenced by the introduction of substituents derived from this compound.

PropertyTypical Range for MetallophthalocyaninesInfluence of Anthraquinone Substitution
Q-band Absorption (nm) 650 - 750Can cause a red or blue shift depending on the electronic interaction between the anthraquinone and phthalocyanine moieties.
Fluorescence Quantum Yield (Φf) 0.1 - 0.7May be quenched or enhanced, affecting the material's suitability for applications like fluorescent probes or photosensitizers.
Singlet Oxygen Quantum Yield (ΦΔ) 0.2 - 0.8Can be modulated, which is crucial for applications in photodynamic therapy where singlet oxygen is the active cytotoxic agent.
Electrochemical Redox Potentials (V vs. ref) Varies with metal center and substituentsThe electron-withdrawing nature of the anthraquinone can shift the redox potentials, impacting catalytic activity and stability.

Advanced Materials and Optoelectronics

The anthraquinone moiety, readily introduced into various molecular architectures via this compound, imparts valuable electronic properties to materials designed for optoelectronic applications. Anthraquinone derivatives are known for their electron-accepting nature, making them excellent candidates for use in n-type organic semiconductors.

In the field of organic thin-film transistors (OTFETs) , materials incorporating anthraquinone units have demonstrated promising performance. The performance of an OTFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. While specific data for derivatives of this compound in OTFETs is not widely published, research on analogous anthraquinone-based materials provides insight into their potential.

For instance, studies on various anthraquinone derivatives have shown that they can function as n-type semiconductors, facilitating the transport of electrons. The charge carrier mobility in these materials is influenced by factors such as the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The table below presents typical performance metrics for n-type OTFETs based on anthraquinone derivatives, illustrating the potential of materials derived from this compound.

ParameterTypical Performance of Anthraquinone-based OTFETsSignificance in Device Performance
Charge Carrier Mobility (μ) 10⁻³ - 10⁻¹ cm²/VsA higher mobility leads to faster switching speeds and higher current output, which are essential for high-performance electronics.
On/Off Current Ratio > 10⁵A high ratio indicates that the transistor can be effectively switched off, minimizing power consumption.
Threshold Voltage (VT) VariesThe voltage at which the transistor begins to conduct; a lower threshold voltage is desirable for low-power applications.

Furthermore, polymers incorporating anthraquinone units are being actively investigated as electrode materials for rechargeable batteries . The reversible redox chemistry of the anthraquinone core allows for the storage and release of charge through electrochemical reactions. Poly(anthraquinonyl sulfide) and other related polymers have shown potential as cathode materials in lithium-ion and zinc-ion batteries, offering high specific capacities and good cycling stability. The performance of these battery materials is critically dependent on the polymer structure and the electrolyte used.

Advanced Topics and Future Research Directions

Structure-Activity Relationship (SAR) Studies for Novel Applications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-(Chloromethyl)anthraquinone and its derivatives influences their biological and chemical activities. The anthraquinone (B42736) scaffold itself is a well-established pharmacophore, and modifications at the 2-position with a chloromethyl group offer a reactive handle for further chemical elaboration, leading to a diverse library of compounds with a wide range of potential applications.

Research into the SAR of anthraquinone derivatives has revealed several key insights. For instance, the substituents on the anthraquinone core are closely linked to their antibacterial activities, with the polarity of these substituents playing a significant role. liberty.edu Generally, a stronger polarity in the substituents of anthraquinone derivatives leads to more potent antibacterial effects. liberty.edu Studies on various anthraquinone analogs have also shed light on their anticancer properties. For example, the natural anthraquinone derivative emodin (B1671224) has demonstrated significant anti-cancer effects, and the synthesis of its novel quaternary ammonium (B1175870) salts has been a subject of investigation to enhance this activity. researchgate.net

In the context of antibacterial activity, the position of substituents on the anthraquinone skeleton is crucial. For example, in studies of anthraquinones against methicillin-resistant Staphylococcus aureus (MRSA), it was found that a hydroxyl group at the C-2 position played an important role in inhibiting biofilm formation at high concentrations. sigmaaldrich.com Conversely, a carboxyl group at the same C-2 position was shown to have a greater influence on the compound's antibacterial and biofilm eradication activities. sigmaaldrich.com These findings underscore the importance of the substituent at the 2-position in modulating the biological activity of anthraquinones.

While much of the existing SAR research has focused on the broader class of anthraquinones, the unique reactivity of the chloromethyl group in this compound presents a fertile ground for the development of derivatives with novel applications. The ability to introduce a wide array of functional groups at this position allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity. Future SAR studies specifically focused on derivatives of this compound are anticipated to unlock new therapeutic and industrial applications, including the development of more potent and selective anticancer and antimicrobial agents.

Computational Modeling and in silico Studies

In recent years, computational modeling and in silico studies have become indispensable tools in chemical research and drug discovery, offering a rapid and cost-effective means to predict the properties and interactions of molecules. For this compound and its derivatives, these computational approaches are being employed to elucidate their electronic structure, reactivity, and potential as therapeutic agents.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. DFT calculations have been utilized to study the substituent effects on the redox potentials of anthraquinone and phenanthraquinone analogues, providing valuable insights for designing new materials for applications such as rechargeable lithium-ion batteries. researchgate.net Such studies can predict how modifications to the this compound structure would influence its electrochemical behavior.

Molecular docking is another crucial in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by simulating the interaction between a small molecule and a biological target, such as a protein or enzyme. For instance, molecular docking studies have been conducted on various anthraquinone derivatives to evaluate their potential as inhibitors of targets like xanthine (B1682287) oxidase and topoisomerase II. mdpi.comnih.gov These studies help in understanding the binding modes and identifying key interactions that contribute to the inhibitory activity, thereby guiding the design of more potent and selective inhibitors.

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to other anthraquinone derivatives are directly applicable. Future in silico research on this compound could involve:

Virtual Screening: Docking libraries of this compound derivatives against various biological targets to identify potential hits for a range of diseases.

Pharmacophore Modeling: Identifying the essential structural features required for the biological activity of this compound derivatives to guide the design of new, more potent compounds.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and development of new applications for this compound.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact. For anthraquinone derivatives, including this compound, researchers are actively exploring more sustainable and environmentally benign methodologies.

Traditional methods for the synthesis of anthraquinones often involve harsh reaction conditions, the use of toxic solvents, and the generation of significant waste. tandfonline.com In contrast, green chemistry approaches focus on the use of non-toxic, inexpensive, and readily available catalysts and solvents. One such approach involves the use of alum (KAl(SO₄)₂·12H₂O) as a catalyst for the one-pot synthesis of anthraquinone derivatives from phthalic anhydride (B1165640) and substituted benzenes in an aqueous medium. tandfonline.comtandfonline.com This method offers several advantages, including high yields, short reaction times, and a simple work-up procedure, all while using water as an environmentally friendly solvent. tandfonline.comtandfonline.com

Another promising green catalyst for anthraquinone synthesis is Beta zeolite. researchgate.net This heterogeneous catalyst has been used for the catalytic dehydration of 2-ethyl benzoyl benzoic acid to produce 2-ethyl anthraquinone, demonstrating a scalable and greener alternative to conventional methods that rely on oleum (B3057394) and generate significant acid waste. researchgate.net

Biocatalysis represents another key avenue in the green synthesis of anthraquinone derivatives. Microbial synthesis, for example, has been employed for the production of non-natural anthraquinone glucosides. mdpi.com This method utilizes E. coli to conjugate glucose to various anthraquinone derivatives, offering an inexpensive and environmentally friendly alternative to chemical synthesis. mdpi.com

While specific green synthesis methods for this compound are not extensively detailed in the available literature, the principles and catalysts used for other anthraquinones are highly relevant. Future research in this area will likely focus on adapting these green methodologies for the synthesis of this compound, potentially involving:

The use of solid acid catalysts to replace traditional Lewis acids in Friedel-Crafts reactions.

The development of solvent-free reaction conditions.

The exploration of biocatalytic routes for the synthesis and modification of this compound.

In terms of applications, the use of anthraquinone-based compounds in environmentally friendly technologies is also an active area of research. For instance, anthraquinone derivatives are being explored for their role in organic photovoltaic materials and as photocatalysts. chemimpex.comrsc.org

Development of Novel Derivatization Strategies

The reactive chloromethyl group at the 2-position of this compound makes it a valuable starting material for the synthesis of a wide range of derivatives with tailored properties and functionalities. The development of novel derivatization strategies is crucial for expanding the scope of applications for this compound.

The inherent reactivity of the benzylic chloride allows for nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility enables the introduction of diverse functional groups, which can modulate the physicochemical and biological properties of the resulting anthraquinone derivatives. For example, this compound can be used in the synthesis of more complex molecules, such as tetra-substituted metallophthalocyanines, by first reacting it with a suitable precursor like diethyl malonate. sigmaaldrich.com

Furthermore, this compound serves as a key intermediate in the production of various dyes and pigments. chemimpex.com Its ability to undergo reactions that form stable, colored compounds is central to its utility in this industry. The development of new derivatization reactions can lead to the creation of dyes with improved properties, such as enhanced lightfastness, thermal stability, and different color palettes.

Recent research on anthraquinone derivatives has also focused on creating hybrid molecules by linking the anthraquinone scaffold to other pharmacologically active moieties. While not specific to this compound, these strategies highlight the potential for creating novel therapeutic agents with dual or synergistic activities.

Future research into novel derivatization strategies for this compound is expected to explore:

Click Chemistry: Utilizing reactions like the copper-catalyzed azide-alkyne cycloaddition to efficiently link this compound to other molecules.

Palladium-Catalyzed Cross-Coupling Reactions: Employing reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon and carbon-heteroatom bonds, thereby creating a diverse range of derivatives.

Multicomponent Reactions: Developing one-pot reactions that combine this compound with two or more other reactants to rapidly generate complex and diverse molecular structures.

These advanced synthetic methodologies will undoubtedly lead to the discovery of novel this compound derivatives with exciting and valuable properties for a multitude of applications.

Exploration of New Biological Targets and Mechanisms

The anthraquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral effects. While some biological targets of anthraquinones are well-established, the exploration of new targets and the elucidation of novel mechanisms of action for compounds like this compound remain active areas of research.

The anticancer activity of many anthraquinone derivatives is attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. nih.gov However, recent studies have revealed that anthraquinones can also exert their effects through other mechanisms, such as the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the modulation of various signaling pathways involved in cell proliferation and survival. researchgate.net For instance, certain novel anthraquinone derivatives have been shown to induce apoptosis in cancer cells by dissipating the mitochondrial membrane potential. researchgate.net

In the realm of infectious diseases, anthraquinones have demonstrated activity against a variety of pathogens. The antibacterial mechanisms of anthraquinones are multifaceted and can include the inhibition of biofilm formation, disruption of the bacterial cell wall, and interference with nucleic acid and protein synthesis. liberty.edu The specific substituents on the anthraquinone ring play a critical role in determining the primary mechanism of action. liberty.edu

The exploration of new biological targets for this compound and its derivatives could be significantly advanced through techniques such as:

Chemical Proteomics: Using affinity-based probes derived from this compound to identify its protein binding partners within cells.

High-Throughput Screening: Screening libraries of this compound derivatives against a wide panel of biological targets to identify novel activities.

Transcriptomics and Metabolomics: Analyzing the changes in gene expression and metabolite profiles in cells treated with this compound to gain insights into its mechanism of action.

By identifying new biological targets and understanding the intricate molecular mechanisms through which this compound and its derivatives exert their effects, researchers can better optimize these compounds for specific therapeutic applications and potentially uncover novel treatment strategies for a range of diseases.

Integration with Nanomedicine for Drug Delivery

Nanomedicine, the application of nanotechnology to medicine, offers promising strategies to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. The integration of this compound and its derivatives into nanodelivery systems is an emerging area of research with the potential to overcome some of the limitations associated with conventional drug formulations.

Anthraquinone-based compounds, due to their often-poor water solubility, can benefit significantly from encapsulation within nanocarriers. Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be employed to improve the bioavailability and control the release of these compounds. These nanocarriers can protect the drug from premature degradation in the body and facilitate its accumulation at the target site, thereby increasing its therapeutic effect while minimizing side effects.

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to specific cells or tissues, for example, cancer cells. This targeted delivery approach can further enhance the efficacy of the encapsulated anthraquinone derivative.

While specific studies on the integration of this compound with nanomedicine are not widely reported, the general principles and technologies are well-established for other anthraquinone compounds. Future research in this domain could focus on:

Development of Nanoparticle Formulations: Designing and optimizing various types of nanoparticles for the efficient encapsulation and delivery of this compound and its derivatives.

Stimuli-Responsive Systems: Creating "smart" nanocarriers that release their drug payload in response to specific stimuli present at the disease site, such as changes in pH or enzyme levels.

Theranostic Nanoplatforms: Combining the therapeutic properties of this compound derivatives with diagnostic imaging agents within a single nanoparticle to allow for simultaneous treatment and monitoring of disease progression.

The convergence of nanomedicine and anthraquinone chemistry holds great promise for the development of next-generation therapies with improved efficacy and safety profiles.

Q & A

Basic: What are the recommended synthesis and purification protocols for obtaining high-purity 2-(Chloromethyl)anthraquinone?

Methodological Answer:
Synthesis typically involves Friedel-Crafts alkylation or halogenation of anthraquinone derivatives. For purification, recrystallization using solvents like ethanol or acetone is effective, as the compound has a well-defined melting point (166–169°C) to verify purity . Column chromatography with silica gel (eluent: hexane/ethyl acetate) can further isolate the product. Purity ≥98% is achievable by monitoring via HPLC with UV detection at 254 nm .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions (e.g., chloromethyl group at C2) and aromatic backbone integrity .
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., monoclinic systems, β=95.979°) for derivatives .
  • Mass Spectrometry (HRMS): Validates molecular weight (C15_{15}H9_9ClO2_2, exact mass 256.02 g/mol) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for applications in high-temperature processes .

Advanced: How does pH influence the electrochemical behavior of this compound, and what methodologies optimize its study?

Methodological Answer:
Electrochemical studies using cyclic voltammetry (CV) in buffered solutions (pH 1–13) reveal redox potentials linked to proton-coupled electron transfer. For example, in acidic media, the quinone moiety undergoes two-electron reduction to hydroquinone, while alkaline conditions favor one-electron steps. Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) and 0.1 M KCl supporting electrolyte. Data interpretation should account for adsorption effects and scan-rate dependence .

Advanced: What mechanistic insights guide the design of this compound derivatives for anticancer applications?

Methodological Answer:
Derivatives can act as bioreductive alkylating agents under hypoxic conditions. Key strategies:

  • Reductive Activation: Enzymatic reduction generates a quinone methide intermediate, which alkylates DNA (confirmed via LC-MS adduct analysis) .
  • Structure-Activity Relationships (SAR): Substituents like fluorophenylacetamide (from analogous anthraquinones) enhance DNA intercalation and topoisomerase inhibition .
  • Hypoxia-Selective Cytotoxicity: Assess using clonogenic assays on EMT6 tumor cells under normoxic vs. hypoxic conditions .

Advanced: How can advanced oxidation processes (AOPs) degrade this compound in environmental matrices?

Methodological Answer:
Optimize degradation via ozone (O3_3) with persulfate (S2_2O82_8^{2-}):

  • Box-Behnken Design: Model variables (initial concentration, persulfate dosage, contact time) to maximize COD removal (96.2% efficiency under 50 mg/L S2_2O82_8^{2-}, 60 min).
  • Mechanistic Probes: Use scavengers (e.g., tert-butanol) to confirm hydroxyl/sulfate radical pathways. LC-QTOF-MS identifies degradation byproducts (e.g., chlorinated fragments) .

Advanced: What strategies control the aggregation states of this compound for material science applications?

Methodological Answer:

  • Polymorph Engineering: Recrystallize from DMF/water mixtures to isolate metastable vs. stable crystal forms. Monitor via PXRD and DSC .
  • Aggregation-Induced Emission (AIE): Introduce bulky substituents (e.g., phenothiazine) to restrict rotation and enhance solid-state luminescence. Compare photoluminescence quantum yields (PLQY) in solution vs. crystalline states .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): N95 respirator, nitrile gloves, and chemical goggles (Skin Corrosion 1B, WGK 3 classification) .
  • Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation of fine particles.
  • Waste Disposal: Neutralize chlorinated byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How do substituent electronic effects modulate the spectroscopic properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Chloromethyl’s electron-withdrawing effect redshifts the π→π* transition (λmax_{max} ~300–400 nm). Compare with hydroxy or amino derivatives.
  • Fluorescence Quenching: Polar solvents (e.g., DMSO) enhance charge transfer, reducing emission intensity. Solvatochromic shifts correlate with solvent polarity index .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.